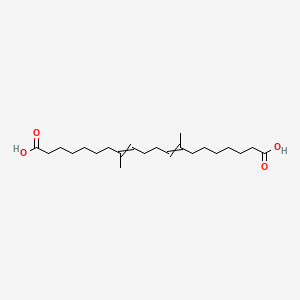

8,13-Dimethylicosa-8,12-dienedioic acid

説明

Contextual Significance of Long-Chain Dicarboxylic Acids in Advanced Chemical Research

Long-chain dicarboxylic acids (LCDCAs), defined as dicarboxylic acids with a carbon chain of ten or more atoms, are gaining significant attention in advanced chemical research. These molecules are recognized for their potential as versatile building blocks for high-performance polymers such as polyamides, polyesters, and polyurethanes. fraunhofer.depalmarychem.com The presence of two carboxylic acid functional groups at the terminals of a long aliphatic chain allows for the formation of strong, flexible, and often biodegradable polymers. fraunhofer.de

In recent years, there has been a considerable push towards bio-based production of LCDCAs from renewable resources like vegetable oils and fatty acids, presenting a more sustainable alternative to traditional petrochemical-based synthesis. fraunhofer.deresearchgate.net This biotechnological approach, often utilizing genetically engineered microorganisms, is a key area of research aimed at reducing the environmental impact of polymer production. The unique properties imparted by the long-chain nature of these diacids, such as increased flexibility and hydrophobicity, make them valuable in the formulation of specialized materials, including advanced lubricants, adhesives, and coatings. palmarychem.com

Overview of Dienedioic Acid Classes and Branched Aliphatic Structures in Organic Chemistry

Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). wikipedia.org When the carbon chain of a dicarboxylic acid contains two carbon-carbon double bonds, it is classified as a dienedioic acid. The properties of these acids, including their reactivity and physical characteristics, are influenced by the length of the carbon chain and the position and configuration (cis or trans) of the double bonds.

The introduction of branched aliphatic structures, such as methyl groups, onto the carbon backbone of a dicarboxylic acid can significantly alter its properties. wikipedia.org Branching can affect the molecule's crystallinity, solubility, and melting point. In the context of polymers, the incorporation of branched-chain dicarboxylic acids can disrupt the regular packing of polymer chains, leading to materials with lower crystallinity and increased flexibility. wikipedia.org A notable example of naturally occurring branched-chain dicarboxylic acids are diabolic acids, which are long-chain dicarboxylic acids with methyl branching near the center of the carbon chain. wikipedia.org

Systematic Classification and IUPAC Nomenclature of 8,13-Dimethylicosa-8,12-dienedioic Acid within Complex Fatty Acid Derivatives

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "8,13-Dimethylicosa-8,12-dienedioic acid" precisely describes its chemical structure. The parent chain is indicated by "icosa," signifying a 20-carbon backbone. libretexts.orglibretexts.org The suffix "-dioic acid" confirms the presence of two carboxylic acid groups, which are located at positions 1 and 20. libretexts.orglibretexts.org The term "diene" indicates two carbon-carbon double bonds, with their positions specified by the locants 8 and 12. Finally, "8,13-dimethyl" denotes two methyl group substituents at the 8th and 13th carbon atoms of the main chain.

This systematic naming places 8,13-Dimethylicosa-8,12-dienedioic acid within the class of complex fatty acid derivatives, specifically as a long-chain, branched, unsaturated dicarboxylic acid. Its structure suggests a molecule with potential for interesting chemical and physical properties, stemming from the combination of a long aliphatic chain, the presence of reactive double bonds, and the steric and electronic effects of the methyl branches.

Compound Properties and Structure

| Property | Value |

| Molecular Formula | C22H38O4 |

| IUPAC Name | 8,13-Dimethylicosa-8,12-dienedioic acid |

| Parent Chain Length | 20 carbons (Icosane) |

| Functional Groups | 2 x Carboxylic acid (-COOH) |

| Unsaturation | 2 x Carbon-carbon double bond (C=C) at positions 8 and 12 |

| Branching | 2 x Methyl group (-CH3) at positions 8 and 13 |

Detailed Research Findings

Currently, there is a notable absence of specific research findings for 8,13-Dimethylicosa-8,12-dienedioic acid in publicly accessible scientific literature. This suggests that it may be a novel compound that has not yet been synthesized or characterized, or it is a highly specialized molecule studied in proprietary research.

However, based on the general understanding of similar long-chain, branched, and unsaturated dicarboxylic acids, several potential research avenues and applications can be hypothesized:

Polymer Synthesis: This compound could serve as a unique monomer in the synthesis of polyesters and polyamides. The methyl branches and the specific location of the double bonds would likely influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with tailored flexibility, solubility, and degradability.

Bio-based Materials: If a biosynthetic pathway could be developed, for instance, through the dimerization and modification of shorter-chain fatty acids by engineered microorganisms, 8,13-Dimethylicosa-8,12-dienedioic acid could be a valuable component in the production of sustainable and biodegradable plastics.

Cross-linking Agent: The presence of two double bonds offers the potential for this molecule to be used as a cross-linking agent, which could be utilized to modify the properties of other polymers or to form complex polymeric networks.

Further research would be necessary to synthesize and characterize 8,13-Dimethylicosa-8,12-dienedioic acid to determine its actual properties and validate these potential applications.

特性

CAS番号 |

78059-14-0 |

|---|---|

分子式 |

C22H38O4 |

分子量 |

366.5 g/mol |

IUPAC名 |

8,13-dimethylicosa-8,12-dienedioic acid |

InChI |

InChI=1S/C22H38O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h15-16H,3-14,17-18H2,1-2H3,(H,23,24)(H,25,26) |

InChIキー |

VNXKEQYMBSFLJJ-UHFFFAOYSA-N |

正規SMILES |

CC(=CCCC=C(C)CCCCCCC(=O)O)CCCCCCC(=O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 8,13 Dimethylicosa 8,12 Dienedioic Acid

Chemo-Enzymatic Approaches to Branched-Chain Dienedioic Acid Synthesis

The convergence of biocatalysis and traditional chemical synthesis offers a powerful toolkit for constructing complex molecules like 8,13-Dimethylicosa-8,12-dienedioic acid. This approach harnesses the high selectivity of enzymes for key transformations that are often difficult to achieve with conventional reagents.

Strategies for Regioselective and Stereoselective Double Bond Formation at Positions 8 and 12

The stereoselective synthesis of the 1,3-diene motif is a critical challenge in the construction of the target molecule. researchgate.netmdpi.com The (8Z,12E) or other stereoisomers of the diene system require precise control over the geometry of the newly formed double bonds. Transition metal-catalyzed cross-coupling reactions are a cornerstone for achieving such selectivity. mdpi.com For instance, palladium- and rhodium-catalyzed reactions can be employed to construct conjugated dienes with high stereospecificity. mdpi.comnih.gov

One notable strategy involves the use of sulfolenes in a dienylation reaction, which can be tuned to produce either Z- or E-dienes by selecting the appropriate phosphine (B1218219) ligand for the palladium catalyst. nih.gov This method provides a direct route to the desired diene geometry from readily available starting materials.

Table 1: Comparison of Catalytic Systems for Stereoselective Diene Synthesis

| Catalytic System | Ligand | Predominant Isomer | Reference |

| Palladium | dppbz | E-diene | nih.gov |

| Palladium | Xantphos | Z-diene | nih.gov |

| Rhodium | Various | E-diene | researchgate.net |

Methodologies for Targeted Methyl Branch Introduction at C8 and C13 along the Aliphatic Chain

Introducing methyl groups at specific, non-adjacent positions on a long aliphatic chain requires highly regioselective methods. Nature provides inspiration through the biosynthesis of methyl-branched hydrocarbons in insects, where methylmalonyl-CoA is incorporated at specific points during chain elongation. pnas.org

In a laboratory setting, several strategies can be employed:

Catalytic Methylation: Rhodium-catalyzed methylation of ketones using methanol (B129727) as the methylating agent can generate α-branched products. nih.gov This approach could be adapted to introduce methyl groups at the desired positions by first installing ketone functionalities.

Organometallic Chemistry: Iron-catalyzed methylation of internal propargyl alcohols offers a route to methylallyl alcohols, which can be further elaborated. researchgate.net This method allows for the late-stage introduction of methyl branches.

Polyketide-Inspired Synthesis: The iterative assembly of polyketides, which often feature repeating methyl groups, provides a blueprint for controlled methyl group installation. nih.govfrontiersin.org By analogy, a modular synthetic approach could be designed to introduce methyl groups at C8 and C13.

Advanced Functional Group Interconversions for Terminal Carboxyl Group Incorporation

The terminal dicarboxylic acid functionality is a hallmark of this molecule. Chemo-enzymatic methods offer green and efficient routes to this moiety. The ω-oxidation pathway in microorganisms, particularly yeasts of the Candida genus, is a well-established method for converting the terminal methyl groups of long-chain fatty acids into carboxylic acids. fraunhofer.de Genetic engineering to block the competing β-oxidation pathway can significantly enhance the yield of the desired dicarboxylic acid. fraunhofer.de

Alternatively, chemical methods such as the ozonolysis of a precursor with terminal double bonds can cleanly generate the two carboxylic acid groups. google.com Furthermore, enzymatic cascades involving cytochrome P450 enzymes can be designed to oxidize terminal methyl groups with high selectivity. google.comgoogle.com

Total Synthesis Pathways of Complex Dicarboxylic Acids Analogous to 8,13-Dimethylicosa-8,12-dienedioic Acid

The total synthesis of a molecule as complex as 8,13-Dimethylicosa-8,12-dienedioic acid necessitates a carefully planned strategy, often involving the dissection of the molecule into smaller, more manageable fragments.

Retrosynthetic Analysis of the 8,13-Dimethylicosa-8,12-dienedioic Acid Scaffold

A plausible retrosynthetic analysis of the target molecule would involve several key disconnections. The terminal carboxyl groups suggest precursors with terminal functional groups amenable to oxidation, such as alcohols or alkenes. The central diene moiety can be disconnected via reactions that form carbon-carbon double bonds, such as Wittig-type reactions or transition metal-catalyzed cross-couplings. The long aliphatic chain can be broken down into smaller fragments that can be joined together using standard C-C bond-forming reactions.

Figure 1: A Simplified Retrosynthetic Scheme

This retrosynthetic approach breaks the molecule into two roughly symmetrical halves, which can be synthesized independently before being coupled together.

Convergent and Linear Synthetic Strategies for Long-Chain Branched Dioic Acids

The synthesis of long-chain aliphatic polymers and complex polyketide natural products often relies on convergent strategies. frontiersin.orgacs.org For 8,13-Dimethylicosa-8,12-dienedioic acid, a convergent synthesis would involve the preparation of two key intermediates, each containing one of the methyl branches and a portion of the diene system, followed by their coupling.

Table 2: Comparison of Linear vs. Convergent Synthesis for a Hypothetical 20-Step Synthesis

| Strategy | Longest Linear Sequence | Overall Yield (assuming 90% yield per step) |

| Linear | 20 steps | ~12.1% |

| Convergent (2 x 10-step fragments) | 11 steps (10 for fragment + 1 for coupling) | ~31.4% |

Protecting Group Chemistries in Multi-Functionalized Aliphatic Synthesis

In the chemical synthesis of intricate molecules like 8,13-Dimethylicosa-8,12-dienedioic acid, which possesses multiple reactive sites—two carboxylic acid groups and two carbon-carbon double bonds—protecting group chemistry is indispensable. Protecting groups are used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. jocpr.com

Orthogonal Protection Strategy: A key strategy in multi-step synthesis is "orthogonal protection," which involves using multiple protecting groups that can be removed under distinct conditions without affecting the others. fiveable.mewikipedia.org This allows for the selective modification of different parts of the molecule in a controlled sequence. For a molecule like 8,13-Dimethylicosa-8,12-dienedioic acid, an orthogonal strategy would be crucial. For instance, one carboxylic acid could be protected as a benzyl (B1604629) ester, removable by hydrogenolysis, while the other is protected as a silyl (B83357) ester, which is cleaved under acidic or fluoride-ion conditions. This allows for the stepwise elongation or modification of the carbon chain from either end. wikipedia.orgthieme-connect.de

Common Protecting Groups for Carboxylic Acids: The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. jocpr.com

Interactive Data Table: Protecting Groups for Carboxylic Acids Below is an interactive table summarizing common protecting groups for carboxylic acids, their methods of removal, and their stability profiles. Users can sort the table by clicking on the column headers.

| Protecting Group | Structure | Removal Conditions | Stability |

| Methyl Ester | -COOCH₃ | Saponification (e.g., NaOH, H₂O) | Stable to mild acid, hydrogenolysis |

| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (H₂, Pd/C), Strong Acid | Stable to mild acid/base |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acidolysis (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Silyl Ester (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | Fluoride ion (e.g., TBAF), Mild Acid | Stable to hydrogenolysis, mild base |

This level of control is essential when constructing the C20 backbone and introducing the two methyl groups and the conjugated diene system found in 8,13-Dimethylicosa-8,12-dienedioic acid.

Biotechnological and Biocatalytic Production of Long-Chain Dicarboxylic Acids Relevant to 8,13-Dimethylicosa-8,12-dienedioic Acid

Biotechnological routes offer a sustainable alternative to chemical synthesis for producing long-chain dicarboxylic acids (LCDAs). nih.govresearchgate.net These methods utilize engineered microorganisms or isolated enzymes to convert renewable feedstocks, such as plant oils and fatty acids, into valuable chemicals. nih.govnih.gov

Exploration of Omega-Oxidation Pathways in Engineered Microbial Systems for Dicarboxylic Acid Generation

The primary microbial pathway for producing dicarboxylic acids from fatty acids is the ω-oxidation pathway. fraunhofer.dewikipedia.org This pathway, typically a minor metabolic route in wild-type organisms, can be harnessed and enhanced through metabolic engineering. The process occurs in the endoplasmic reticulum of eukaryotic cells and involves a series of enzymatic reactions that oxidize the terminal methyl (ω) carbon of a fatty acid to a carboxylic acid. allen.inmicrobenotes.com

The key enzymatic steps are:

Hydroxylation: A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at the ω-carbon, forming an ω-hydroxy fatty acid. This step requires molecular oxygen and an electron donor like NADPH. allen.innih.gov

Oxidation to Aldehyde: An alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde. wikipedia.orgallen.in

Oxidation to Carboxylic Acid: An aldehyde dehydrogenase (ALDH) completes the process by oxidizing the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgallen.in

Engineered microbial systems, such as the yeast Yarrowia lipolytica and the bacterium Escherichia coli, have been developed to overproduce LCDAs by enhancing this pathway. nih.govmdpi.com For instance, researchers have successfully produced dodecanedioic acid (C12) and tetradecanedioic acid (C14) by expressing an engineered P450 monooxygenase in E. coli. nih.govacs.org

Enzymatic Systems Involved in Carbon Chain Elongation and Desaturation Processes in Microbial Cultures

To produce a specific structure like 8,13-Dimethylicosa-8,12-dienedioic acid de novo (from simple carbon sources like glucose), the host microorganism must possess or be engineered with enzymatic systems for both carbon chain elongation and desaturation.

Carbon Chain Elongation: The fatty acid synthase (FAS) system is responsible for building the carbon backbone of fatty acids, typically by adding two-carbon units from acetyl-CoA. Modifying the FAS system can influence the chain length of the fatty acids produced, providing the necessary C20 precursor.

Desaturation: Fatty acid desaturases are enzymes that introduce double bonds into the acyl chain. wikipedia.orgnih.gov These enzymes are highly specific regarding the position and stereochemistry of the double bond they create. nih.goviubmb.org To generate the 8,12-diene structure, a specific set of desaturases would be required. These enzymes are often membrane-bound and require molecular oxygen and electrons from cofactors like NADPH. scialert.netnih.gov The creation of a conjugated diene system, as implied by the structure, would likely require specialized or engineered desaturases.

Genetic Engineering Strategies for Enhanced Dicarboxylic Acid Accumulation in Yeasts and Bacteria

To transform microorganisms into efficient cell factories for dicarboxylic acid production, several genetic engineering strategies are employed. nih.govacs.orgnih.gov These strategies aim to direct the flow of carbon from central metabolism towards the target product and prevent its degradation.

Key Genetic Engineering Strategies:

Overexpression of ω-Oxidation Pathway Genes: Increasing the expression of the genes encoding cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases enhances the conversion of fatty acids to dicarboxylic acids. mdpi.comresearchgate.net

Blocking Competing Pathways: The primary competing pathway is β-oxidation, which degrades fatty acids for energy. Deleting key genes in the β-oxidation pathway, such as the acyl-CoA oxidase gene (POX), prevents the breakdown of both the fatty acid precursor and the dicarboxylic acid product, thereby increasing accumulation. researchgate.netnih.gov

Enhancing Precursor Supply: Engineering central metabolism or fatty acid synthesis pathways to increase the intracellular pool of the specific long-chain fatty acid precursor is crucial for high yields. nih.govacs.org

Improving Cofactor Availability: The ω-oxidation pathway is dependent on cofactors like NADPH. Engineering the cell's metabolism to increase the regeneration of NADPH can boost the efficiency of the cytochrome P450 enzymes. acs.org

Interactive Data Table: Engineered Strains for Dicarboxylic Acid Production This table summarizes results from various studies on engineered microbial strains for dicarboxylic acid (DCA) production. Users can sort the data to compare different organisms and strategies.

| Microorganism | Genetic Modifications | Substrate | Product (Chain Length) | Titer | Reference |

| Yarrowia lipolytica | β-oxidation blocked, ω-oxidation upregulated | Glycerol | LCDA (C16, C18) | 3.49 g/L | mdpi.com, doaj.org |

| Candida tropicalis | P450 gene amplification, β-oxidation blocked | Fatty acids/Alkanes | C12 DCA | 140 g/L | nih.gov |

| Candida tropicalis | P450 gene amplification, β-oxidation blocked | Fatty acids/Alkanes | C14 DCA | 210 g/L | nih.gov |

| Escherichia coli | Engineered P450 expression | C14 Fatty Acid | C14 DCA | 410 mg/L | acs.org |

| S. cerevisiae | Synthetic ω-oxidation pathway, FAA1/FAA4 deletion | Glucose | Medium-Chain DCAs | 12.18 mg/L | nih.gov, researchgate.net |

In Vitro Enzymatic Synthesis from Precursor Molecules Relevant to Dienedioic Acid Structures

In vitro enzymatic synthesis, or cell-free biosynthesis, offers a powerful alternative to whole-cell fermentation. cbd.intmdpi.com This approach involves using purified enzymes or cell extracts in a controlled reactor to perform specific chemical transformations. cleantech.comfrontiersin.org This strategy decouples the production process from the complexities of cell viability and metabolism. researchgate.net

For a target like 8,13-Dimethylicosa-8,12-dienedioic acid, an in vitro multi-enzyme cascade could be designed. researchgate.netd-nb.info Such a cascade might involve:

A fatty acid synthase system to build the C20 backbone from simple precursors.

Specific desaturases to introduce the double bonds at the C8 and C12 positions.

A methyltransferase to add the methyl groups, using S-adenosyl methionine (SAM) as a methyl donor.

An ω-oxidation enzyme cascade (P450, ADH, ALDH) to convert the terminal methyl group into a carboxylic acid.

The primary advantages of this cell-free approach include the ability to operate at high substrate and product concentrations that might be toxic to living cells, simplified product purification, and precise control over reaction conditions to maximize yield and minimize byproducts. cbd.intmdpi.com

Elucidation of Biosynthetic Pathways Involving 8,13 Dimethylicosa 8,12 Dienedioic Acid

Precursor Identification and Metabolic Flux Analysis for Branched-Chain Dienes and Dioic Acids

The biosynthesis of 8,13-dimethylicosa-8,12-dienedioic acid likely originates from precursors derived from central carbon metabolism. The carbon backbone is assembled through the fatty acid synthesis (FAS) pathway. The initial building blocks are acetyl-CoA and malonyl-CoA. For the introduction of methyl branches, it is proposed that methylmalonyl-CoA serves as an extender unit in place of malonyl-CoA at specific elongation cycles. nih.gov

The branched-chain amino acids (BCAAs) leucine, isoleucine, and valine are key precursors for the synthesis of branched-chain fatty acids. nih.gov Their catabolism provides branched-chain α-keto acids, which can be decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis. wikipedia.org For a mid-chain branching pattern as seen in 8,13-dimethylicosa-8,12-dienedioic acid, the incorporation of methylmalonyl-CoA during chain elongation is a more probable mechanism. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. pnas.org By using isotopic tracers, such as ¹³C-labeled substrates, MFA can elucidate the flow of carbon atoms through metabolic pathways, providing insights into the contributions of different precursors to the final product. In the context of 8,13-dimethylicosa-8,12-dienedioic acid biosynthesis, MFA could be employed to determine the relative contributions of acetyl-CoA, propionyl-CoA (a precursor to methylmalonyl-CoA), and branched-chain amino acids to the carbon backbone of the molecule.

Table 1: Potential Precursors for the Biosynthesis of 8,13-Dimethylicosa-8,12-dienedioic Acid

| Precursor | Role in Biosynthesis |

| Acetyl-CoA | Primary building block for the fatty acid chain. |

| Malonyl-CoA | Extender unit in fatty acid chain elongation. |

| Methylmalonyl-CoA | Extender unit for the introduction of methyl branches. |

| Propionyl-CoA | Precursor for the synthesis of methylmalonyl-CoA. |

| Branched-Chain Amino Acids (BCAAs) | Potential source of branched-chain primers. |

Enzyme Characterization and Mechanistic Investigations in Endogenous Production of Icosadienedioic Acids

The endogenous production of 8,13-dimethylicosa-8,12-dienedioic acid is believed to be carried out by a suite of enzymes with specific catalytic functions. The characterization of these enzymes and the investigation of their mechanisms are crucial for understanding the complete biosynthetic pathway.

Fatty acid synthases (FAS) are multifunctional enzymes that catalyze the synthesis of fatty acids. wikipedia.org In the biosynthesis of 8,13-dimethylicosa-8,12-dienedioic acid, a FAS system would be responsible for the iterative condensation of malonyl-CoA and methylmalonyl-CoA units to build the 22-carbon chain. The ketoacyl synthase (KS) domain of FAS plays a critical role in the elongation reaction and influences substrate specificity, which would be a key determinant in the incorporation of methylmalonyl-CoA to form the methyl branches. nih.gov

Once the saturated, branched-chain fatty acid is formed, desaturases are required to introduce the two double bonds at the Δ⁸ and Δ¹² positions. Fatty acid desaturases are a diverse family of enzymes that exhibit specificity for the chain length of the substrate and the position of the double bond. scialert.net The formation of a diene would likely involve the sequential action of two different desaturases or a single desaturase with broad regiospecificity. The substrate for these desaturases is typically an acyl-CoA or acyl-lipid. scialert.net

The methyl branches at the C8 and C13 positions are likely introduced through the incorporation of methylmalonyl-CoA during chain elongation by FAS. nih.gov However, an alternative mechanism could involve the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of a methyl group from SAM to a substrate. nih.gov While more common in the modification of other natural products, methyltransferases that act on fatty acid chains have been identified. nih.gov In this hypothetical pathway, a specific methyltransferase would recognize the icosadienoyl-CoA substrate and catalyze the addition of methyl groups at the appropriate positions.

The conversion of the terminally methylated fatty acid to a dicarboxylic acid involves the oxidation of the terminal methyl group. This process, known as ω-oxidation, typically occurs in the endoplasmic reticulum and involves a series of enzymatic reactions. libretexts.org

The initial step is the hydroxylation of the terminal methyl group, catalyzed by a cytochrome P450 monooxygenase. The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase. Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding the dicarboxylic acid. libretexts.org

Table 2: Putative Enzymes in the Biosynthesis of 8,13-Dimethylicosa-8,12-dienedioic Acid

| Enzyme Class | Specific Enzyme (Hypothetical) | Catalytic Function |

| Fatty Acid Synthase (FAS) | Branched-chain FAS | Elongation of the fatty acid chain with malonyl-CoA and methylmalonyl-CoA. |

| Desaturase | Δ⁸-desaturase, Δ¹²-desaturase | Introduction of double bonds at the C8 and C12 positions. |

| Methyltransferase | SAM-dependent methyltransferase | Alternative mechanism for the addition of methyl groups. |

| Cytochrome P450 Monooxygenase | ω-hydroxylase | Hydroxylation of the terminal methyl group. |

| Alcohol Dehydrogenase | ω-hydroxy fatty acid dehydrogenase | Oxidation of the ω-hydroxy group to an aldehyde. |

| Aldehyde Dehydrogenase | ω-oxo fatty acid dehydrogenase | Oxidation of the aldehyde to a carboxylic acid. |

Regulatory Mechanisms Governing Biosynthesis of Analogous Lipids in Biological Systems

The biosynthesis of fatty acids, including branched-chain and unsaturated variants, is a tightly regulated process to ensure cellular homeostasis. While specific regulatory mechanisms for 8,13-dimethylicosa-8,12-dienedioic acid are unknown, the regulation of analogous lipid biosynthesis in various biological systems provides a framework for understanding its potential control.

In bacteria, the biosynthesis of branched-chain fatty acids is often regulated by the availability of precursors, such as branched-chain amino acids. nih.gov Transcriptional regulators can also control the expression of genes encoding the enzymes of the biosynthetic pathway. wikipedia.org For example, in Bacillus subtilis, a two-component system, DesK-DesR, regulates the expression of the des gene, which encodes a fatty acid desaturase, in response to changes in membrane fluidity. wikipedia.org

In mammals, the regulation of fatty acid synthesis is more complex and involves hormonal and nutritional signals. The enzyme acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA, is a key regulatory point. ACC is allosterically activated by citrate (B86180) and inhibited by long-chain acyl-CoAs. portlandpress.com Hormones such as insulin (B600854) stimulate fatty acid synthesis, while glucagon (B607659) and epinephrine (B1671497) have an inhibitory effect.

Metabolic Transformations and Catabolism of 8,13 Dimethylicosa 8,12 Dienedioic Acid

Beta-Oxidation Pathways of Branched-Chain Dicarboxylic Acids

Beta-oxidation is the core process for shortening the carbon backbone of dicarboxylic acids. This occurs in both mitochondria and peroxisomes, but peroxisomes play a primary role in the degradation of very-long-chain and dicarboxylic fatty acids. nih.govannualreviews.org The process for 8,13-Dimethylicosa-8,12-dienedioic acid would be expected to proceed from both carboxyl ends of the molecule.

The first step of each beta-oxidation cycle is catalyzed by an acyl-CoA dehydrogenase (ACAD), a flavoenzyme that introduces a double bond between the alpha and beta carbons. nih.gov The substrate specificity of ACADs is chain-length dependent, with different enzymes handling very-long-chain (VLCAD), long-chain (LCAD), medium-chain (MCAD), and short-chain (SCAD) acyl-CoAs. nih.gov

The degradation of 8,13-Dimethylicosa-8,12-dienedioic acid presents unique challenges due to its pre-existing double bonds at C8 and C12 and methyl groups at C8 and C13. As beta-oxidation proceeds, these features will require auxiliary enzymes. The dienoyl-CoA intermediates formed would necessitate the action of specific reductases and isomerases to resolve the non-standard bond structures into a substrate suitable for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. The binding cavity of ACADs, such as LCAD, is adapted for longer and branched-chain substrates, which may confer some activity towards complex intermediates derived from this particular dicarboxylic acid. nih.gov However, the precise positioning of the methyl groups and double bonds would significantly influence the catalytic efficiency and may require specialized or less common enzymatic pathways. nih.govresearchgate.net

The methyl branches at positions 8 and 13 are significant impediments to standard beta-oxidation. When chain-shortening brings a methyl group to the beta-carbon position, it sterically hinders the action of enoyl-CoA hydratase, effectively blocking the pathway. nih.gov

To overcome this, cells employ alternative oxidation strategies:

Alpha-Oxidation: This process removes a single carbon from the carboxyl end of the fatty acid, shifting the position of the methyl group and allowing beta-oxidation to resume. nih.govlibretexts.org This is a common strategy for handling beta-methyl branches, such as those found in phytanic acid. mdpi.com

Propionyl-CoA Formation: If a methyl group is located on an odd-numbered carbon relative to the carboxyl end being oxidized, beta-oxidation will proceed until the final thiolytic cleavage releases propionyl-CoA (a three-carbon unit) instead of acetyl-CoA. researchgate.net Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. libretexts.orgaocs.org

For 8,13-Dimethylicosa-8,12-dienedioic acid, as beta-oxidation shortens the chain from both ends, these methyl groups will eventually be encountered, likely necessitating a combination of these specialized pathways and resulting in the formation of both acetyl-CoA and propionyl-CoA.

While mitochondria are the primary site for the beta-oxidation of most dietary short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govannualreviews.orglibretexts.org Intact mitochondria are generally unable to efficiently transport and oxidize dicarboxylic acids. nih.gov Therefore, the beta-oxidation of 8,13-Dimethylicosa-8,12-dienedioic acid would predominantly occur in peroxisomes. nih.gov

Peroxisomal beta-oxidation differs from the mitochondrial process in several key aspects. The first step is catalyzed by a FAD-dependent acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase. nih.govaocs.org Unlike its mitochondrial counterpart, this step does not generate FADH₂ for ATP production. Peroxisomal beta-oxidation is also typically incomplete, serving to shorten the long dicarboxylic acids into medium-chain dicarboxylic acids, which can then be transported to mitochondria for complete oxidation to acetyl-CoA. mdpi.com

| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation |

|---|---|---|

| Primary Substrates | Very-long-chain fatty acids, branched-chain fatty acids, dicarboxylic acids nih.govannualreviews.org | Short, medium, and long-chain fatty acids annualreviews.org |

| Location | Peroxisome | Mitochondrial Matrix |

| First Enzyme | Acyl-CoA Oxidase (produces H₂O₂) nih.gov | Acyl-CoA Dehydrogenase (produces FADH₂) nih.gov |

| Energy Yield | Lower (no FADH₂ from the first step) | Higher (FADH₂ and NADH feed into the electron transport chain) |

| Extent of Oxidation | Incomplete chain shortening mdpi.com | Complete degradation to acetyl-CoA nih.gov |

| Transport Mechanism | ABCD transporters | Carnitine shuttle system |

Omega-Oxidation as an Initial Step in Dicarboxylic Acid Degradation where applicable to analogous structures

Omega (ω)-oxidation serves as an alternative fatty acid metabolism pathway and is the primary mechanism for generating dicarboxylic acids from monocarboxylic fatty acids. nih.govbyjus.com This process occurs in the smooth endoplasmic reticulum of the liver and kidneys. byjus.com It becomes particularly important when beta-oxidation is impaired. nih.govbyjus.com

The pathway involves three main steps:

Hydroxylation: The terminal methyl (ω-carbon) group of a fatty acid is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes (specifically the CYP4A and CYP4F families) and NADPH-cytochrome P450 reductase. nih.govbyjus.comresearchgate.net

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxyl group by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. byjus.com

Once formed, this dicarboxylic acid is activated to its CoA ester and transported to peroxisomes for subsequent degradation via beta-oxidation. researchgate.net

Other Metabolic Fates and Conjugation Reactions of 8,13-Dimethylicosa-8,12-dienedioic Acid Metabolites

Beyond beta-oxidation, the chain-shortened dicarboxylic acid metabolites can undergo Phase II conjugation reactions, a common fate for xenobiotic carboxylic acids and some endogenous molecules. nih.govresearchgate.net These reactions increase water solubility and facilitate excretion. The process typically requires the initial activation of the carboxylic acid to a high-energy acyl-CoA thioester. nih.govacs.org

Potential conjugation pathways include:

Amino Acid Conjugation: The acyl-CoA intermediate can react with amino acids, most commonly glycine (B1666218) or taurine, in a reaction catalyzed by N-acyltransferases in the mitochondria. nih.govuomus.edu.iq

Glucuronidation: The carboxylic acid can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) in the endoplasmic reticulum, to form an acyl glucuronide. acs.org

Glutathione Conjugation: The reactive acyl-CoA thioester may also form adducts with glutathione, a key cellular antioxidant. researchgate.net

While these pathways are well-documented for xenobiotics, it is plausible that short- and medium-chain dicarboxylic acid metabolites arising from the degradation of 8,13-Dimethylicosa-8,12-dienedioic acid could enter these conjugation pathways, particularly under conditions of metabolic stress or overload of the beta-oxidation pathway.

Microbial Degradation Mechanisms of Long-Chain Branched-Chain Dicarboxylic Acids in Various Environments

In various environments, microorganisms are the primary agents for the degradation of complex lipids. Bacteria and fungi possess highly versatile enzymatic systems capable of breaking down long-chain and branched-chain dicarboxylic acids. nih.gov The degradation pathways in microbes are often analogous to those in mammals, primarily involving omega-oxidation and beta-oxidation.

Several bacterial species have been identified that can utilize dicarboxylic acids as a carbon source. For instance, Acinetobacter and Cupriavidus species possess specific dca (dicarboxylic acid) gene operons that code for the enzymes required for the transport and beta-oxidation of these molecules. nih.gov The initial steps often involve specialized cytochrome P450 or AlkB-type hydroxylases that can attack the terminal methyl groups of long-chain fatty acids to produce dicarboxylic acids. researchgate.netacs.org The microbial beta-oxidation pathway then shortens the dicarboxylic acid chain, often producing succinyl-CoA or glutaryl-CoA as key intermediates that can feed into central metabolism. nih.gov The ability of diverse microbial communities in soil and aquatic environments to metabolize such complex molecules is crucial for carbon cycling and the removal of persistent organic compounds.

Chemical Reactivity and Reaction Mechanisms of 8,13 Dimethylicosa 8,12 Dienedioic Acid

Reactivity of the Terminal Carboxyl Groups

The two carboxylic acid (-COOH) groups at the termini of the C22 carbon chain are the primary sites for reactions such as esterification, amidation, and salt formation. These reactions are fundamental to the synthesis of various derivatives, including polyesters and polyamides.

The conversion of the carboxylic acid groups in 8,13-Dimethylicosa-8,12-dienedioic acid to esters, a process known as esterification, is a classic acid-catalyzed condensation reaction. scienceready.com.au Typically, this involves reacting the diacid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and its kinetics and thermodynamics are crucial for optimizing ester yield.

The mechanism, known as Fischer esterification, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Kinetics: The rate of esterification is influenced by several factors:

Catalyst: Strong acid catalysts accelerate the reaction by protonating the carbonyl group, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Temperature: Higher temperatures increase the reaction rate by providing the necessary activation energy. Reactions are often conducted under reflux to maintain a high temperature without losing volatile reactants. scienceready.com.au

Reactant Concentration: Using a large excess of the alcohol can shift the equilibrium towards the product side, increasing the yield of the ester according to Le Chatelier's principle. masterorganicchemistry.com

Thermodynamics: Esterification is a reversible reaction, and the position of the equilibrium determines the maximum possible yield. masterorganicchemistry.com The formation of water as a byproduct means that its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. youtube.com The enthalpy of esterification is generally moderately exothermic. scienceready.com.au For the esterification of levulinic acid with 1-butene, the enthalpy change (ΔH) was found to be approximately -32.9 kJ/mol, and the entropy change (ΔS) was -70 J/(mol·K). acs.org

Table 1: Thermodynamic Data for a Representative Carboxylic Acid Esterification

| Thermodynamic Parameter | Value | Conditions |

| Enthalpy of Reaction (ΔH) | -(32.9 ± 1.6) kJ/mol | Liquid phase, 298.15 K |

| Entropy of Reaction (ΔS) | -(70 ± 4) J/(mol·K) | Liquid phase, 298.15 K |

Data based on the esterification of levulinic acid with 1-butene. acs.org

Transesterification, the conversion of one ester to another by reaction with a different alcohol, also proceeds via an acid- or base-catalyzed mechanism and is governed by similar equilibrium principles.

8,13-Dimethylicosa-8,12-dienedioic acid can serve as a monomer for the synthesis of polyamides, a significant class of polymers. Polyamides are formed through the condensation reaction between a dicarboxylic acid and a diamine, where an amide linkage (–CONH–) is created with the elimination of water. studymind.co.uksavemyexams.com

The direct thermal amidation of carboxylic acids and amines requires high temperatures to drive off the water byproduct and shift the equilibrium toward polymer formation. mdpi.com The process involves the formation of an ammonium-carboxylate salt at lower temperatures, which then dehydrates at elevated temperatures to form the amide bond. This reaction is fundamental to the industrial production of nylons, where, for example, hexanedioic acid reacts with 1,6-diaminohexane to produce Nylon 6,6. savemyexams.comscience-revision.co.uk

Table 2: Common Monomers in Polyamide Synthesis

| Dicarboxylic Acid Monomer | Diamine Monomer | Resulting Polyamide |

| Hexanedioic acid | 1,6-Diaminohexane | Nylon 6,6 |

| Benzene-1,4-dicarboxylic acid | 1,4-Diaminobenzene | Kevlar |

| 1,12-Decanedioic acid | 1,12-Diaminododecane | Nylon 12,12 |

This table provides examples of common building blocks for polyamides. savemyexams.comscience-revision.co.ukst-andrews.ac.uk

The reactivity of the dicarboxylic acid can be enhanced by converting it to a more reactive derivative, such as a diacyl chloride. The diacyl chloride reacts readily with a diamine at lower temperatures to form the polyamide, with the elimination of HCl. savemyexams.com Given its structure, 8,13-Dimethylicosa-8,12-dienedioic acid could be reacted with various diamines to produce novel polyamides with specific properties imparted by the long, unsaturated aliphatic chain.

The carboxylic acid groups of 8,13-Dimethylicosa-8,12-dienedioic acid can be deprotonated by bases to form carboxylate salts. When the base is a metal hydroxide (B78521) or oxide, a metal carboxylate salt is formed. For instance, reaction with silver(I) oxide can produce silver(I) carboxylate coordination polymers. mdpi.com

The carboxylate groups can also act as ligands, coordinating to metal ions to form stable complexes. acs.org Dicarboxylic acids can function as chelating agents, binding to a metal ion through both carboxylate groups to form a ring structure. The stability and structure of these complexes depend on several factors, including the nature of the metal ion, the pH of the solution, and the length of the carbon chain between the carboxylate groups. nih.gov The long and flexible chain of 8,13-Dimethylicosa-8,12-dienedioic acid would allow it to coordinate to a single metal center in a chelating fashion or bridge two different metal centers, potentially leading to the formation of coordination polymers. mdpi.com

Table 3: Coordination Modes of Dicarboxylate Ligands with Metal Ions

| Coordination Mode | Description | Example Metal Ions |

| Monodentate | One carboxylate oxygen binds to the metal center. | Na(I), K(I) |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal center. | Cu(II), Zn(II) |

| Bidentate Bridging | The two oxygen atoms of a single carboxylate group bind to two different metal centers. | Ag(I), Co(II) |

| Tetradentate Chelating | Both carboxylate groups of the diacid bind to the same metal center. | Ca(II), Mg(II) |

This table illustrates common ways carboxylate groups interact with metal ions. mdpi.comnih.gov

Reactivity of the Internal Dienic System (8,12-diene)

The 8,13-Dimethylicosa-8,12-dienedioic acid molecule contains two carbon-carbon double bonds at the C8 and C12 positions. Because these double bonds are separated by three single bonds (C9-C10, C10-C11, C11-C12), they constitute an isolated diene system. This structural feature is critical as the double bonds react independently of each other, in a manner characteristic of simple alkenes, rather than as a conjugated system. chemistrynotmystery.comucalgary.ca

Like simple alkenes, the isolated double bonds in the 8,12-diene system are electron-rich and susceptible to electrophilic addition reactions. chemistrynotmystery.com When an electrophile such as a hydrogen halide (H-X) is added, the reaction proceeds via a carbocation intermediate.

The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (H+) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org In 8,13-Dimethylicosa-8,12-dienedioic acid, both double bonds are trisubstituted (the C8-C9 bond and the C12-C13 bond).

Attack at C8-C9 double bond: Addition of H+ to C9 would generate a more stable tertiary carbocation at C8, compared to the secondary carbocation that would form if H+ added to C8.

Attack at C12-C13 double bond: Similarly, addition of H+ to C12 would generate a more stable tertiary carbocation at C13.

The subsequent attack of the nucleophile (e.g., Br-) at the tertiary carbocation center completes the addition. When one equivalent of the electrophilic reagent is used, a mixture of products resulting from addition to either of the two double bonds is expected. With an excess of the reagent, addition across both double bonds can occur. libretexts.org

Table 4: Predicted Products of Electrophilic Addition of HBr to an Isolated Diene

| Reactant | Reagent (1 eq.) | Predicted Major Product(s) | Rationale |

| 8,13-Dimethylicosa-8,12-dienedioic acid | HBr | 8-Bromo-8,13-dimethylicosa-12-enedioic acid | Formation of a stable tertiary carbocation at C8. |

| 13-Bromo-8,13-dimethylicosa-8-enedioic acid | Formation of a stable tertiary carbocation at C13. |

Predictions are based on Markovnikov's rule for electrophilic addition to alkenes. libretexts.orgchemistrysteps.com

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring through the reaction of a conjugated diene with a dienophile. libretexts.org A critical requirement for the diene component is that its two double bonds must be in a conjugated system and be able to adopt an s-cis conformation to allow for the concerted formation of the new sigma bonds. libretexts.orgmasterorganicchemistry.com

The diene system in 8,13-Dimethylicosa-8,12-dienedioic acid is isolated, not conjugated. The double bonds at C8 and C12 are separated by a saturated three-carbon unit. Consequently, the molecule cannot function as the 4π-electron diene component in a standard Diels-Alder reaction. ucalgary.camasterorganicchemistry.com No [4+2] cycloaddition involving the internal diene system is possible under typical thermal conditions.

While the molecule itself cannot act as a diene, its individual double bonds could potentially act as the 2π-electron dienophile component in a Diels-Alder reaction with an external, electron-rich conjugated diene. In such a scenario, the reaction would proceed, but the stereochemical outcome would be influenced by the substituents on the dienophile (the C8 or C12 double bond) and the approaching diene. However, this falls outside the scope of the reactivity of the molecule's own dienic system.

Other types of cycloadditions, such as [2+2] photocycloadditions, are possible for isolated alkenes but generally require photochemical activation. libretexts.org

Oxidative Cleavage Reactions: Ozonolysis and Peroxidation Processes

Oxidative cleavage reactions target the carbon-carbon double bonds at the C8-C9 and C12-C13 positions, leading to the fragmentation of the molecule. Ozonolysis and peroxidation are key examples of such processes.

Ozonolysis: This reaction involves treating the dienedioic acid with ozone (O₃), followed by a workup step that determines the final products. The generally accepted Criegee mechanism describes a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). organic-chemistry.orgwikipedia.org This intermediate rearranges to a more stable secondary ozonide (a trioxolane). wikipedia.orgmsu.edu Subsequent workup cleaves the ozonide.

Reductive Workup: Using agents like dimethyl sulfide (B99878) (DMS) or zinc, the ozonide is cleaved to yield aldehydes or ketones. masterorganicchemistry.com For 8,13-dimethylicosa-8,12-dienedioic acid, this would break the 20-carbon chain into smaller, functionalized fragments.

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide results in the formation of carboxylic acids or ketones. wikipedia.org

The predicted products from the complete ozonolysis of 8,13-dimethylicosa-8,12-dienedioic acid under different conditions are outlined in the table below.

| Workup Condition | Predicted Products from C8=C9 Cleavage | Predicted Products from C12=C13 Cleavage |

|---|---|---|

| Reductive (e.g., DMS, Zn/H₂O) | Heptanedioic acid-7-al, 2-oxononanal | 3-methylheptanedioic acid-7-al, 2-oxooctanal |

| Oxidative (e.g., H₂O₂) | Heptanedioic acid, 2-oxononanoic acid | 3-methylheptanedioic acid, 2-oxooctanoic acid |

Peroxidation Processes: Lipid peroxidation is a radical-chain reaction that leads to the oxidative degradation of polyunsaturated fatty acids (PUFAs). wikipedia.orgnih.gov This process occurs in three main stages: initiation, propagation, and termination. nih.gov

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from one of the allylic positions (C7, C10, C11, or C14) of the molecule, forming a lipid radical. wikipedia.orgnih.gov

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen from another molecule of the dienedioic acid, creating a lipid hydroperoxide and a new lipid radical, thus continuing the chain reaction. wikipedia.orgnih.gov

Termination: The reaction ceases when two radicals combine to form a non-radical product. wikipedia.org

Peroxidation of 8,13-dimethylicosa-8,12-dienedioic acid would lead to the formation of various hydroperoxides, which are relatively stable primary products. nih.gov These hydroperoxides can subsequently decompose into a complex mixture of secondary products, including aldehydes and other oxygenated species.

Influence of Methyl Branching on Overall Molecular Reactivity and Stereoselectivity

The methyl groups located at positions 8 and 13 are expected to have a significant impact on the reactivity and stereoselectivity of the molecule.

Molecular Reactivity: Methyl groups are electron-donating, which can increase the electron density of the double bonds and make them more susceptible to electrophilic attack. msu.edu However, the steric hindrance imposed by these methyl groups can counteract this electronic effect. msu.edu The bulky methyl groups can block or hinder the approach of reagents to one face of the double bond, potentially slowing down reaction rates compared to an unbranched analogue. msu.edu Studies on polymers have shown that methyl branching can increase hydrophobicity and decrease rates of enzymatic hydrolysis, suggesting that these branches can sterically shield reactive sites. acs.org

Stereoselectivity: The presence of methyl groups at the double bonds (C8 and C13) means that these carbon atoms are prochiral centers. Furthermore, the allylic carbons (C7, C10, C11, C14) could also be involved in stereoselective reactions. This structural feature is crucial in reactions that can create new stereocenters. For instance, in enzymatic reactions or reactions involving chiral catalysts, the approach of a reagent may be favored from one side of the molecule over the other, leading to the preferential formation of one enantiomer or diastereomer. elsevierpure.comresearchgate.net Lipoxygenase enzymes, for example, are known to catalyze the stereo- and regiospecific oxygenation of PUFAs. researchgate.net A theoretical study on the addition of hypochloric acid to unsaturated fatty acids also highlights the importance of detailed mechanistic and stereochemical considerations in predicting reaction outcomes. chimia.ch

Radical Reactions and Potential in Polyunsaturated Fatty Acid Chemistry

As a polyunsaturated fatty acid derivative, 8,13-dimethylicosa-8,12-dienedioic acid is susceptible to radical-mediated reactions. The presence of multiple double bonds makes the allylic hydrogens particularly prone to abstraction. nih.govnih.gov

The initiation of a radical chain reaction typically involves the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond (the allylic positions: C7, C10, C11, and C14). gerli.com This abstraction is facilitated because the resulting radical is stabilized by resonance. Once formed, this carbon-centered radical can undergo several reactions:

Reaction with Oxygen: In an aerobic environment, the radical will rapidly react with molecular oxygen to form a peroxyl radical. This is the key step in the propagation of lipid peroxidation, as discussed previously. researchgate.netacs.org

Intramolecular Rearrangements: The peroxyl radical can undergo intramolecular rearrangement to form cyclic peroxides. nih.govresearchgate.net

Isomerization: The radical intermediates can facilitate the cis-trans isomerization of the double bonds. acs.org

The study of radical reactions in PUFAs is crucial for understanding processes like autoxidation, which affects the stability of lipids in food and biological systems. researchgate.net In a biological context, the oxidative degradation of PUFAs through radical chain reactions is implicated in oxidative stress and cellular damage. wikipedia.orgnih.gov The specific structure of 8,13-dimethylicosa-8,12-dienedioic acid, with its methyl branches, may influence the stability of the radical intermediates and the distribution of reaction products compared to linear PUFAs.

Stereochemical and Conformational Analysis of 8,13 Dimethylicosa 8,12 Dienedioic Acid and Its Isomers

Identification and Characterization of Geometric (E/Z) and Chiral (R/S) Stereoisomers of 8,13-Dimethylicosa-8,12-dienedioic Acid

The molecular structure of 8,13-dimethylicosa-8,12-dienedioic acid, featuring two stereogenic centers at the methyl-branched carbons (C8 and C13) and two double bonds at C8-C9 and C12-C13, gives rise to a number of stereoisomers. The isomeric complexity stems from both geometric (E/Z) isomerism at the double bonds and chirality (R/S) at the stereocenters.

Diastereomeric and Enantiomeric Forms arising from Double Bond and Methyl Branch Stereocenters

The presence of two chiral centers and two double bonds results in a variety of diastereomeric and enantiomeric forms. Each chiral center can exist in either an R or S configuration, while each double bond can be in either an E (trans) or Z (cis) configuration. This leads to a total of 2n possible stereoisomers, where 'n' is the number of stereogenic elements. In this case, with two chiral centers and two double bonds, there are 24 = 16 possible stereoisomers.

These stereoisomers can be categorized into groups of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For example, the (8R, 13S, 8E, 12Z) isomer is the enantiomer of the (8S, 13R, 8Z, 12E) isomer, while being a diastereomer to the (8R, 13R, 8E, 12Z) isomer. The physical and chemical properties of diastereomers can differ significantly, allowing for their separation, whereas enantiomers have identical physical properties in an achiral environment.

The combination of both geometric and chiral isomerism results in a complex mixture of stereoisomers, each with potentially unique biological activities and physical properties.

Table 1: Possible Stereoisomers of 8,13-Dimethylicosa-8,12-dienedioic Acid

| Chirality (C8, C13) | Double Bond Geometry (C8, C12) | Stereoisomer Designation |

|---|---|---|

| R, R | E, E | (8R, 13R, 8E, 12E) |

| S, S | E, E | (8S, 13S, 8E, 12E) |

| R, S | E, E | (8R, 13S, 8E, 12E) |

| S, R | E, E | (8S, 13R, 8E, 12E) |

| R, R | Z, Z | (8R, 13R, 8Z, 12Z) |

| S, S | Z, Z | (8S, 13S, 8Z, 12Z) |

| R, S | Z, Z | (8R, 13S, 8Z, 12Z) |

| S, R | Z, Z | (8S, 13R, 8Z, 12Z) |

| R, R | E, Z | (8R, 13R, 8E, 12Z) |

| S, S | E, Z | (8S, 13S, 8E, 12Z) |

| R, S | E, Z | (8R, 13S, 8E, 12Z) |

| S, R | E, Z | (8S, 13R, 8E, 12Z) |

| R, R | Z, E | (8R, 13R, 8Z, 12E) |

| S, S | Z, E | (8S, 13S, 8Z, 12E) |

| R, S | Z, E | (8R, 13S, 8Z, 12E) |

Chromatographic Separation Techniques for Resolution of Isomeric Mixtures

The separation of the complex isomeric mixtures of 8,13-dimethylicosa-8,12-dienedioic acid requires advanced chromatographic techniques. Due to the subtle differences in their physical properties, a combination of methods is often necessary for complete resolution.

Gas Chromatography (GC): Capillary GC is a powerful tool for separating fatty acid isomers, particularly geometric isomers. rsc.org Columns with polar stationary phases, such as cyanosilicone, are effective in separating cis and trans isomers of polyunsaturated fatty acids. aocs.org For the separation of chiral branched-chain fatty acids, derivatization to form diastereomers followed by GC analysis on a chiral stationary phase can be employed. aocs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for the separation of both geometric and chiral isomers.

Reversed-phase HPLC (RP-HPLC): Can separate isomers based on differences in polarity and shape. The retention time of fatty acids generally increases with the number of carbon atoms and decreases with the number of double bonds. acs.org

Silver-ion HPLC (Ag-HPLC): This technique is particularly effective for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. Silver ions form reversible complexes with the π-electrons of the double bonds, and the strength of this interaction differs for cis and trans isomers. acs.org

Chiral HPLC: Enantiomers can be separated either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. tandfonline.comnih.govnih.gov For branched-chain fatty acids, labeling with a chiral fluorescent conversion reagent can facilitate their separation and detection. tandfonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with mass spectrometry provides both separation and structural information. The mass fragmentation patterns of the different isomers, often after derivatization (e.g., as trimethylsilyl (B98337) esters), can aid in their identification. researchgate.netnih.gov Advanced MS techniques can also help in pinpointing the location of double bonds and methyl branches. nih.gov

Conformational Preferences and Rotational Barriers around Single Bonds in the Long Aliphatic Chain

The methyl branches at C8 and C13 also influence local conformational preferences. Steric hindrance between the methyl groups and adjacent methylene (B1212753) hydrogens will favor conformations that minimize these repulsive interactions. The rotational barriers around the single bonds adjacent to the chiral centers and the double bonds are expected to be higher than those in a simple saturated aliphatic chain due to these steric and electronic effects.

Computational methods, such as molecular dynamics (MD) and density functional theory (DFT), are valuable tools for exploring the conformational landscape of such complex molecules. nih.govacs.org These simulations can predict the most stable conformers and the energy barriers between them. For dicarboxylic acids, intermolecular interactions, especially in the condensed phase, can also play a significant role in stabilizing certain conformations. nih.gov

Chiroptical Properties and their Determination (e.g., Optical Rotation, Circular Dichroism)

As a chiral molecule, the enantiomers of 8,13-dimethylicosa-8,12-dienedioic acid will exhibit optical activity. This means they will rotate the plane of polarized light, a property known as optical rotation. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. Diastereomers, on the other hand, will have different optical rotations.

Optical Rotation: The specific rotation ([α]) is a characteristic physical constant for a chiral compound and is measured using a polarimeter. It is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. While useful for characterizing a pure enantiomer, it provides limited structural information on its own.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a more powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. In 8,13-dimethylicosa-8,12-dienedioic acid, the carboxylic acid groups and the carbon-carbon double bonds act as chromophores.

The CD spectrum is highly sensitive to the conformation of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can, in principle, be correlated with the absolute configuration of the chiral centers and the geometry of the double bonds. For unsaturated carboxylic acids, the n→π* and π→π* electronic transitions of the carboxyl and olefinic chromophores give rise to characteristic CD bands. rsc.orgresearchgate.net The interaction between these chromophores, dictated by their spatial arrangement, will significantly influence the observed CD spectrum.

The chiroptical properties of a complex molecule like 8,13-dimethylicosa-8,12-dienedioic acid are expected to be a composite of the contributions from each stereogenic element. Theoretical calculations of CD spectra can be used in conjunction with experimental data to aid in the assignment of the absolute configuration of the stereoisomers.

Structural Isomerism and Positional Isomerism of Related Dimethylicosadienedioic Acids

Beyond stereoisomerism, 8,13-dimethylicosa-8,12-dienedioic acid can have numerous structural and positional isomers. These isomers share the same molecular formula (C22H38O4) but differ in the connectivity of their atoms.

Positional Isomerism: This type of isomerism arises from variations in the location of the methyl groups and the double bonds along the 20-carbon chain of the icosanedioic acid backbone. For example, a positional isomer could have the methyl groups at C9 and C14, or the double bonds at C9-C10 and C13-C14. The general class of dicarboxylic acids encompasses a wide range of such isomers. surrey.ac.ukwikipedia.org The specific positions of the functional groups can have a profound impact on the chemical and physical properties of the molecule. Mass spectrometry is a key analytical technique for distinguishing between positional isomers, as the fragmentation patterns can be indicative of the locations of methyl branches and double bonds. rsc.orgnih.gov

Chain Isomerism: The carbon skeleton itself can be arranged differently. For instance, instead of a linear 20-carbon chain between the two carboxylic acid groups, there could be a branched chain. This would lead to a different parent dicarboxylic acid.

Functional Group Isomerism: It is also possible to have isomers with different functional groups. For example, a cyclic diester could have the same molecular formula as an unsaturated dicarboxylic acid. doubtnut.com

The synthesis of a specific isomer of a dimethylicosadienedioic acid requires precise control over the chemical reactions to ensure the correct placement of the methyl groups and double bonds. The characterization of these isomers relies heavily on spectroscopic techniques such as NMR and mass spectrometry to elucidate the exact molecular structure.

Table 2: Examples of Positional Isomers of Dimethylicosadienedioic Acids

| Isomer Name | Position of Methyl Groups | Position of Double Bonds |

|---|---|---|

| 8,13-Dimethylicosa-8,12-dienedioic acid | 8, 13 | 8, 12 |

| 9,12-Dimethylicosa-9,11-dienedioic acid | 9, 12 | 9, 11 |

| 7,14-Dimethylicosa-7,13-dienedioic acid | 7, 14 | 7, 13 |

Advanced Analytical Methodologies for Structural and Mechanistic Investigations

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis of 8,13-Dimethylicosa-8,12-dienedioic Acid and its Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 8,13-Dimethylicosa-8,12-dienedioic acid. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the parent molecule and its various fragments.

For 8,13-Dimethylicosa-8,12-dienedioic acid (Molecular Formula: C₂₂H₃₈O₄), the exact mass can be calculated, providing a highly specific identifier that distinguishes it from other compounds with the same nominal mass. Modern mass spectrometers can readily generate molecular ion species from long-chain lipids and their derivatives. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, charged pieces. The fragmentation pattern is characteristic of the molecule's structure. For dicarboxylic acids like 8,13-Dimethylicosa-8,12-dienedioic acid, common fragmentation pathways observed under techniques like electron ionization (EI) include the cleavage of bonds adjacent to the carbonyl groups. libretexts.orgmiamioh.edu This can result in the characteristic loss of water (M-18), a hydroxyl group (M-17), or a carboxyl group (M-45). libretexts.org The analysis of fragmentation patterns is critical for identifying the specific positions of functional groups and double bonds within the carbon chain. nih.gov

When studying the metabolism of 8,13-Dimethylicosa-8,12-dienedioic acid, HRMS is vital for identifying unknown metabolites in complex biological matrices. By comparing the fragmentation patterns of potential metabolites to the parent compound, researchers can deduce the structural modifications (e.g., hydroxylation, oxidation) that have occurred.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 8,13-Dimethylicosa-8,12-dienedioic Acid (C₂₂H₃₈O₄)

| Ion Species | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 367.2843 | Protonated molecule |

| [M+Na]⁺ | 389.2662 | Sodium adduct |

| [M-H]⁻ | 365.2697 | Deprotonated molecule |

| [M-H₂O-H]⁻ | 347.2591 | Loss of water from deprotonated molecule |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Full Structure Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 8,13-Dimethylicosa-8,12-dienedioic acid.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, distinct signals would be expected for the methyl protons, the numerous methylene (B1212753) (CH₂) groups in the aliphatic chains, the protons on the double bonds (vinylic protons), and the protons adjacent to the carboxylic acid groups.

¹³C NMR: Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule. Key signals would include those for the carboxyl carbons (highly deshielded), the sp²-hybridized carbons of the double bonds, and the various sp³-hybridized carbons of the methyl and methylene groups.

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by showing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the hydrogen framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. hmdb.canih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and identifying the positions of quaternary carbons and functional groups.

Together, these NMR techniques allow for the full assignment of all proton and carbon signals and can provide insights into the stereochemistry, such as the E/Z configuration of the double bonds. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in 8,13-Dimethylicosa-8,12-dienedioic Acid

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175 - 185 |

| Vinylic (-CH =CH -) | 5.2 - 5.6 | 125 - 135 |

| Allylic (-CH ₂-C=C) | 1.9 - 2.2 | 25 - 35 |

| Methylene adjacent to COOH (-CH ₂-COOH) | 2.2 - 2.5 | 30 - 40 |

| Aliphatic Chain (-CH ₂-) | 1.2 - 1.6 | 20 - 30 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, and specific bonds vibrate at characteristic frequencies.

For 8,13-Dimethylicosa-8,12-dienedioic acid, the key functional groups that can be identified are the carboxylic acid and the carbon-carbon double bond.

Carboxylic Acid Group: This group gives rise to two very prominent absorption bands. A very broad O-H stretching band typically appears in the region of 3300-2500 cm⁻¹, and a sharp and strong C=O (carbonyl) stretching band is observed around 1700-1725 cm⁻¹.

C=C Double Bond: The stretching vibration of the carbon-carbon double bond usually results in a weak to medium band around 1640-1680 cm⁻¹. The C-H stretching of the vinylic hydrogens appears above 3000 cm⁻¹.

Aliphatic Chain: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds like C=C. Therefore, using both techniques provides complementary information for a more confident structural confirmation. oatext.com

Table 3: Characteristic Vibrational Frequencies for 8,13-Dimethylicosa-8,12-dienedioic Acid

| Functional Group | Bond Vibration | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | IR | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | IR, Raman | 1725 - 1700 | Strong (IR), Medium (Raman) |

| Alkene | =C-H stretch | IR | 3100 - 3000 | Medium |

| Alkene | C=C stretch | Raman, IR | 1680 - 1640 | Strong (Raman), Weak (IR) |

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detectors for Purity Assessment and Quantitative Analysis in Complex Matrices

Chromatographic techniques are essential for separating 8,13-Dimethylicosa-8,12-dienedioic acid from other components in a mixture, assessing its purity, and performing accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like dicarboxylic acids. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water with an acid modifier), is the most common method. Detection can be achieved using UV detectors (if the molecule has a chromophore, though weak for this compound), evaporative light scattering detectors (ELSD), or, most powerfully, a mass spectrometer (LC-MS) for high sensitivity and specificity. nih.gov

Gas Chromatography (GC): Due to the low volatility of dicarboxylic acids, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert the polar carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl (B98337) (TMS) esters). nih.gov Following derivatization, the compound can be readily separated on a capillary GC column. Flame Ionization Detection (FID) provides robust quantification, while coupling GC to a mass spectrometer (GC-MS) allows for definitive identification based on both retention time and mass spectrum. nih.gov

These chromatographic methods are fundamental for determining the concentration of 8,13-Dimethylicosa-8,12-dienedioic acid in complex matrices such as biological fluids, tissue extracts, or industrial process samples. nih.gov

Table 4: Comparison of Chromatographic Methods for the Analysis of 8,13-Dimethylicosa-8,12-dienedioic Acid

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation in a liquid mobile phase | Separation in a gaseous mobile phase |

| Derivatization | Not typically required | Required (e.g., esterification) |

| Stationary Phase | Typically C18 (Reversed-Phase) | Typically polar (e.g., wax) or non-polar (e.g., polysiloxane) capillary columns |

| Common Detectors | UV, ELSD, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Advantages | Analyzes compound in its native form; suitable for thermolabile compounds. | High resolution and separation efficiency. |

| Disadvantages | Lower resolution compared to capillary GC. | Sample derivatization adds time and potential for error. |

Theoretical and Computational Chemistry Studies on 8,13 Dimethylicosa 8,12 Dienedioic Acid

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 8,13-Dimethylicosa-8,12-dienedioic acid. nih.gov Methods like Density Functional Theory (DFT) are employed to predict a range of molecular properties crucial for assessing its stability and reactivity. mdpi.com Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability; a larger gap typically signifies greater stability.

Global reactivity descriptors, including chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be derived. These descriptors offer quantitative measures of a molecule's electronic properties. For instance, chemical hardness provides insight into the resistance to change in electron distribution, while the electrophilicity index helps to classify its reactivity. The specific isomeric configuration of the double bonds and the spatial arrangement of the methyl and carboxylic acid groups in 8,13-Dimethylicosa-8,12-dienedioic acid will significantly influence these quantum chemical parameters.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for an Isomer of 8,13-Dimethylicosa-8,12-dienedioic Acid The following values are illustrative and would be determined via specific quantum chemical calculations (e.g., DFT with a basis set like 6-31G(d,p)).

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions in Various Environments